![molecular formula C11H6N2O4 B2384318 1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid CAS No. 1447965-91-4](/img/structure/B2384318.png)

1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

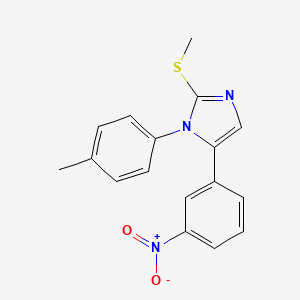

1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid (DHQX) is a heterocyclic compound. It has a molecular formula of C11H6N2O4 .

Molecular Structure Analysis

The molecular structure of DHQX consists of 11 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 230.176 Da and the monoisotopic mass is 230.032761 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Novel Synthesis Approaches : A new protocol was developed for synthesizing 1,2-dihydrocyclobuta[b]quinoline derivatives from isocyanophenyl-substituted methylenecyclopropanes. This method involves a formal insertion of isocyanide carbon into a C-C bond, demonstrating broad substrate scope and yielding products in moderate to excellent yields. This highlights the compound's versatility in synthetic chemistry and its potential as an intermediate for further chemical transformations (Liu et al., 2017).

Catalysis and Reaction Mechanisms : The study on ketene and its derivatives, including the reactions of 3-oxocyclobuta[c]quinoline-2-spiro-2'-oxetane, reveals insights into cycloaddition via ortho-azaquinodimethane, showcasing the compound's role in facilitating complex chemical reactions. This work contributes to understanding the mechanistic pathways in the synthesis of quinoxaline derivatives, emphasizing the strategic use of these compounds in constructing complex heterocyclic structures (Chiba et al., 1983).

Applications Beyond Pharmacology

Material Science and Catalysis : Mercuric iodide has been utilized as an oxidizing agent for the synthesis of quinoxaline, a process that underscores the reactivity and utility of quinoxaline derivatives in material science. This method offers a green and efficient pathway for quinoxaline synthesis, potentially applicable in creating materials with unique electronic and optical properties (Kotharkar & Shinde, 2006).

Environmental Implications : The detoxification of carcinogenic polyhalogenated quinones by hydroxamic acids, involving an unusual double Lossen rearrangement mechanism, presents a novel approach to mitigating environmental pollutants. This research suggests that derivatives of quinoxaline could play a role in environmental protection strategies, offering a chemical basis for the degradation of persistent organic pollutants (Zhu et al., 2010).

Safety And Hazards

According to a safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1,2-dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O4/c14-9-7-8(10(9)15)13-6-3-4(11(16)17)1-2-5(6)12-7/h1-3,14-15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPJVOZPQKPIIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C3C(=C(C3=N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2384240.png)

![2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384243.png)

![Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2384246.png)

![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2384248.png)

![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)